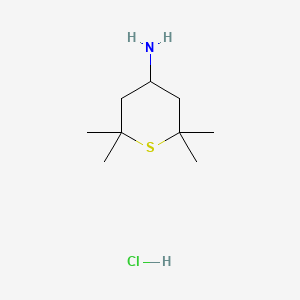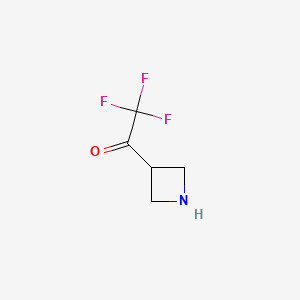
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound that features an azetidine ring and a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and followed by further functionalization through Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. For example, the green and cost-effective synthesis of quaternary heterocyclic intermediates for baricitinib employs commercially available starting materials and industry-oriented green oxidation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine amines.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and peptides.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways. For instance, in the context of SERDs, the compound binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling . This mechanism is crucial for its therapeutic effects in treating estrogen receptor-positive breast cancer.
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
2-(Azetidin-3-yl)-1H-imidazole hydrochloride: This compound features an imidazole ring instead of a trifluoromethyl ketone group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound has an ethylsulfonyl group and is used in the synthesis of baricitinib.
The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6F3NO |
|---|---|
Molekulargewicht |
153.10 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3,9H,1-2H2 |
InChI-Schlüssel |
AYICHGRWQOQSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


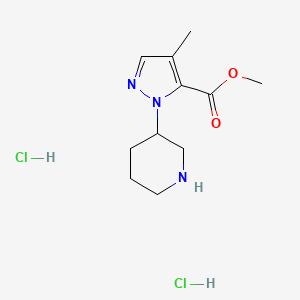
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
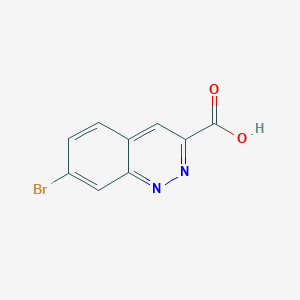
![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
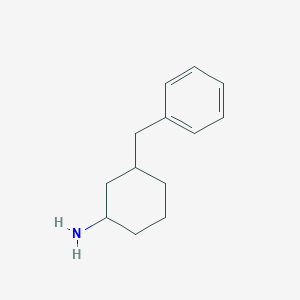
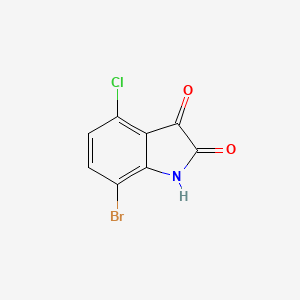


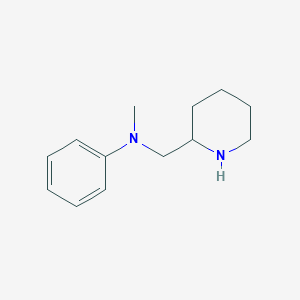


![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
